molecular formula C18H22FNO6S2 B2990367 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448046-58-9

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No. B2990367
CAS RN: 1448046-58-9
M. Wt: 431.49
InChI Key: ZRCBWGHSLGHPHB-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry The compound 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine, due to its structural similarity to sulfonate derivatives, may find utility in the field of carbohydrate chemistry. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a related sulfonate, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This Fsec group was successfully synthesized and evaluated for protecting hydroxyl groups, demonstrating its stability under various conditions and highlighting its potential in the synthesis of complex carbohydrates, such as in the construction of galactose building blocks for further chemical synthesis (Spjut, Qian, & Elofsson, 2010).

Electrochemical Applications The compound's structural elements suggest potential applications in electrochemistry, especially in the anodic methoxylation of piperidine derivatives. A study on N-acyl and N-sulfonyl groups in piperidines, closely related to the compound , reveals their influence on electrochemical methoxylation processes. These findings underscore the potential of such compounds in developing electrochemical methodologies for organic synthesis, possibly including the selective functionalization of piperidine derivatives (Golub & Becker, 2015).

Liquid Chromatography and Derivatization Compounds with sulfonyl and piperidine functionalities are valuable in analytical chemistry, particularly in liquid chromatography. A new sulfonate reagent for analytical derivatization in liquid chromatography, which features similar structural motifs, was synthesized to improve the detection of analytes by tagging them with a fluorophore for sensitive detection. This demonstrates the compound's potential in enhancing liquid chromatographic analyses through the development of novel derivatization reagents (Wu et al., 1997).

Medicinal Chemistry Synthesis and Biological Activities

In medicinal chemistry, sulfonyl hydrazone scaffolds and piperidine rings are crucial for synthesizing compounds with potential biological activities. A study focusing on the synthesis of sulfonyl hydrazone containing piperidine derivatives highlighted their importance in discovering new therapeutic agents. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, indicating the compound's possible relevance in developing treatments for conditions related to oxidative stress and cholinergic dysfunction (Karaman et al., 2016).

properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO6S2/c1-2-25-18-6-5-16(12-17(18)19)28(23,24)20-9-7-15(8-10-20)27(21,22)13-14-4-3-11-26-14/h3-6,11-12,15H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCBWGHSLGHPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

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